

Application Note: Measurement of Nannochelin A In Vitro Iron Binding Capacity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nannochelin A*

Cat. No.: *B15591712*

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Introduction

Nannochelin A, a citrate-hydroxamate siderophore isolated from the myxobacterium *Nannocystis exedens*, is a member of a class of potent iron-chelating molecules produced by microorganisms to sequester ferric iron (Fe^{3+}) from the environment.[1] Siderophores play a crucial role in microbial survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents and therapeutics for iron-overload disorders. The ability of **Nannochelin A** to bind iron with high affinity is central to its biological function. Therefore, accurate in vitro measurement of its iron-binding capacity is essential for understanding its mechanism of action and for screening and development of new drug candidates.

This application note provides a detailed protocol for the quantitative determination of the in vitro iron-binding capacity of **Nannochelin A** using the widely accepted Chrome Azurol S (CAS) liquid assay.[2][3][4] The CAS assay is a universal, colorimetric method that relies on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[2][3] In the assay, a blue-colored complex of CAS, Fe^{3+} , and a detergent changes to orange or yellow upon removal of the iron by a stronger chelator like **Nannochelin A**. The magnitude of this color change, measured spectrophotometrically, is proportional to the amount of iron bound by the siderophore.

Principle of the Chrome Azurol S (CAS) Assay

The CAS assay is based on the high affinity of siderophores for ferric iron. The assay solution contains a ternary complex of Chrome Azurol S, ferric iron (FeCl_3), and the detergent hexadecyltrimethylammonium bromide (HDTMA). This complex has a characteristic blue color with a maximum absorbance at 630 nm. When a sample containing a siderophore, such as **Nannochelin A**, is added, the siderophore removes the iron from the CAS- Fe^{3+} -HDTMA complex due to its higher affinity for iron. This causes the release of the free CAS dye, resulting in a color change from blue to orange. The decrease in absorbance at 630 nm is directly proportional to the amount of siderophore in the sample.

Materials and Reagents

- **Nannochelin A** (or a purified sample for testing)
- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid))
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deferoxamine mesylate (DFO) as a positive control
- Methanol or other suitable solvent for **Nannochelin A**
- Iron-free deionized water
- 96-well microplates
- Microplate reader capable of measuring absorbance at 630 nm

Experimental Protocols

Preparation of Solutions

1. Iron-free Glassware: All glassware must be rendered iron-free by soaking in 6 M HCl overnight and then rinsing thoroughly with iron-free deionized water.
2. CAS Stock Solution (1 mM): Dissolve 60.5 mg of Chrome Azurol S in 100 mL of iron-free deionized water.
3. HDTMA Stock Solution (10 mM): Dissolve 364.0 mg of HDTMA in 100 mL of iron-free deionized water.
4. FeCl_3 Stock Solution (1 mM in 10 mM HCl): Dissolve 27.0 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 100 mL of 10 mM HCl.
5. PIPES Buffer (500 mM, pH 6.8): Dissolve 15.1 g of PIPES in approximately 80 mL of iron-free deionized water. Adjust the pH to 6.8 with 10 M NaOH and bring the final volume to 100 mL.
6. CAS Assay Solution:
 - In a clean, iron-free beaker, mix 50 mL of CAS stock solution and 10 mL of FeCl_3 stock solution.
 - In a separate beaker, slowly add the CAS- FeCl_3 mixture to 40 mL of HDTMA stock solution while stirring vigorously. The solution will turn deep blue.
 - Add 100 mL of PIPES buffer to the blue solution and mix well.
 - Bring the final volume to 1 L with iron-free deionized water. This is the final CAS assay solution. Store in a dark bottle at 4°C for up to one month.

Quantitative Liquid CAS Assay Protocol

- Sample Preparation: Prepare a stock solution of **Nannochelin A** in a suitable solvent (e.g., methanol or iron-free water). Prepare a series of dilutions of **Nannochelin A** to be tested (e.g., 1 μM to 100 μM). Prepare similar dilutions of the positive control, Deferoxamine (DFO).
- Assay Setup:
 - Pipette 100 μL of the CAS assay solution into each well of a 96-well microplate.

- Add 100 µL of the **Nannochelin A** dilutions to their respective wells.
- Add 100 µL of the DFO dilutions to their respective wells (positive control).
- For the reference (blank), add 100 µL of the solvent used to dissolve the samples to wells containing the CAS assay solution.
- Incubation: Incubate the microplate at room temperature for a set period (e.g., 20 minutes to 2 hours). The incubation time should be optimized for the specific siderophore and kept consistent across experiments.
- Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.

Data Presentation and Analysis

The iron-binding capacity of **Nannochelin A** is quantified as "percent siderophore units" (psu), which represents the percentage of iron removed from the CAS complex.

Calculation of Percent Siderophore Units:

The psu is calculated using the following formula^[5]:

$$\text{psu} = [(A_r - A_s) / A_r] \times 100$$

Where:

- A_r = Absorbance of the reference (CAS solution + solvent) at 630 nm.
- A_s = Absorbance of the sample (CAS solution + **Nannochelin A**) at 630 nm.

A standard curve can be generated by plotting the psu against the concentration of a known siderophore like Deferoxamine. This allows for the determination of the equivalent concentration of **Nannochelin A** in terms of the standard.

Table 1: Representative Quantitative Data for **Nannochelin A** Iron Binding Capacity

Sample Concentration (μM)	Absorbance at 630 nm (As)	Absorbance of Reference (Ar)	Percent Siderophore Units (psu)
1	1.15	1.20	4.2
5	1.02	1.20	15.0
10	0.88	1.20	26.7
25	0.65	1.20	45.8
50	0.42	1.20	65.0
100	0.25	1.20	79.2

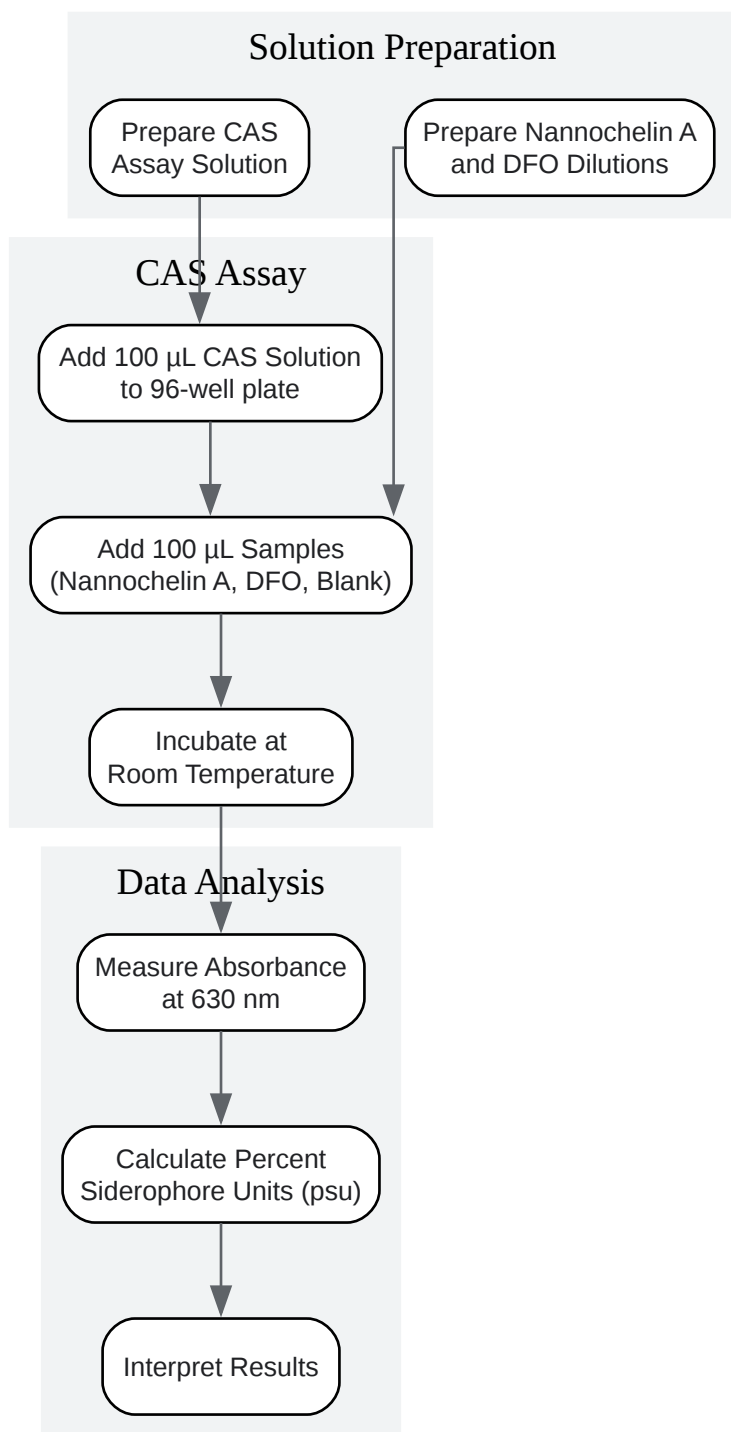
Note: The data presented in this table are for illustrative purposes. Actual results may vary depending on experimental conditions.

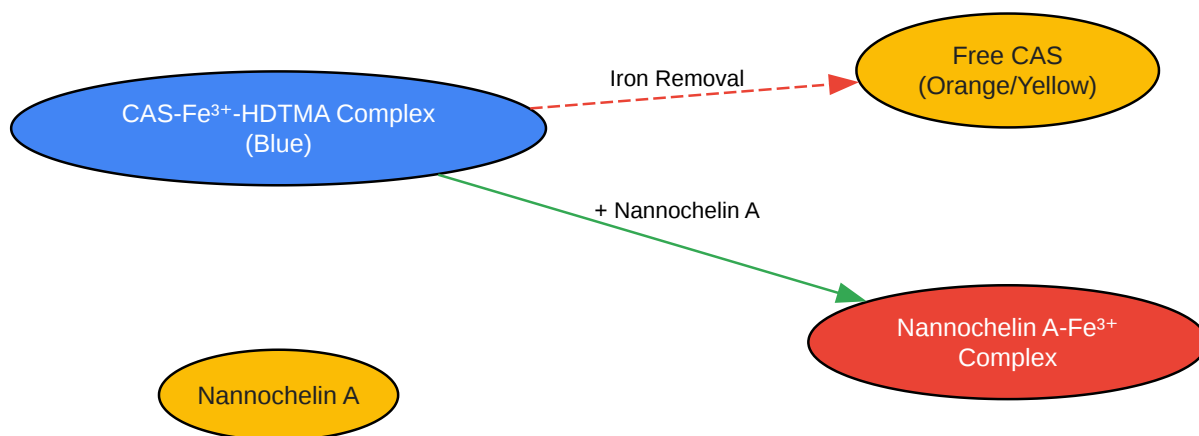
Interpretation of Results:

A higher psu value indicates a greater iron-binding capacity. By comparing the psu values of **Nannochelin A** to a standard siderophore like DFO, its relative iron-chelating strength can be assessed. For a more in-depth analysis, the stoichiometry of the **Nannochelin A**-Fe³⁺ complex (often 1:1 for hexadentate siderophores) and its stability constant (log β) can be determined through more advanced techniques like potentiometric or spectrophotometric titrations. For comparison, the citrate-hydroxamate siderophore aerobactin has a reported log β value of 22.5.[6]

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Note: Measurement of Nannochelin A In Vitro Iron Binding Capacity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591712#nannochelin-a-in-vitro-iron-binding-capacity-measurement]

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